molecular formula C22H22O10 B192458 Swertisin CAS No. 6991-10-2

Swertisin

Cat. No. B192458
CAS RN: 6991-10-2
M. Wt: 446.4 g/mol
InChI Key: ABRULANJVVJLFI-DGHBBABESA-N
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Description

Swertisin is a flavonoid C-glycoside found in Swertia japonica and has diverse biological activities . It inhibits sodium-glucose cotransporter 2 (SGLT2) in HEK293 cells and is an adenosine A1 receptor antagonist . Swertisin also inhibits hepatitis B virus (HBV) replication in HepG2 2.2.15 cells .


Synthesis Analysis

Swertisin has been reported as a novel islet differentiation inducer, generating new beta cells mass more effectively . It promotes the differentiation of pancreatic progenitors into islet cells .


Molecular Structure Analysis

Swertisin has a molecular formula of C22H22O10, an average mass of 446.404 Da, and a monoisotopic mass of 446.121307 Da .


Chemical Reactions Analysis

Swertisin and spinosin statically quench intrinsic fluorescence of serum proteins by binding to proteins to form complexes . Hydrophobic force and hydrogen bond play important roles during the binding process of swertisin with proteins .


Physical And Chemical Properties Analysis

Swertisin has a molecular formula of C22H22O10, an average mass of 446.404 Da, and a monoisotopic mass of 446.121307 Da .

Scientific Research Applications

Pharmacokinetics

Swertisin has been studied for its pharmacokinetic properties using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is crucial for understanding how swertisin behaves in the body, including its absorption, distribution, metabolism, and excretion .

NMR Spectroscopy

Swertisin has been characterized by variable-temperature 1H-NMR studies, which are essential for understanding its chemical structure and behavior in solution. This knowledge is fundamental for drug design and other applications where precise molecular information is needed .

Cognitive Impairment

Research has indicated that swertisin may have therapeutic benefits against cognitive impairment. This could lead to potential treatments for conditions such as Alzheimer’s disease or other forms of dementia .

Diabetes Management

Swertisin has shown potential in diabetes management by possibly affecting blood sugar levels or insulin sensitivity. This could make it a valuable compound in the development of new diabetes treatments .

Hepatitis B Treatment

There is evidence that swertisin may inhibit the replication of the Hepatitis B virus, suggesting it could be used to develop new antiviral drugs for treating this disease .

Pain Relief

Swertisin may also have analgesic properties, making it a candidate for developing new pain relief medications .

Chromosomal Protection

Studies suggest that swertisin could protect against chromosomal damage, which is important in preventing mutations and cancer development .

Future Directions

Swertisin holds importance for developing as a potent pharmacological drug candidate for effective and endogenous differentiation of islets in cell-based therapy for diabetes . It could also be used for the development of better medicine in the future for the treatment of Hepatitis B virus infection .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRULANJVVJLFI-DGHBBABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990181
Record name 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swertisin

CAS RN

6991-10-2
Record name Swertisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6991-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known pharmacological effects of swertisin?

A1: Swertisin exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].

Q2: How does swertisin exert its antidiabetic effects?

A2: Swertisin promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].

Q3: What is known about swertisin's mechanism in mitigating cognitive impairment?

A3: Swertisin has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].

Q4: How does swertisin interact with the GABAergic system?

A4: Research suggests that swertisin may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].

Q5: Does swertisin offer protection against oxidative stress?

A5: Yes, swertisin demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].

Q6: What is the molecular formula and weight of swertisin?

A6: The molecular formula of swertisin is C22H22O10, and its molecular weight is 446.4 g/mol [].

Q7: What spectroscopic techniques are typically used to characterize swertisin?

A7: Swertisin is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].

Q8: What analytical methods are employed for the quantification of swertisin?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for swertisin quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying swertisin in plant materials [, ].

Q9: How is the quality of swertisin ensured during its production?

A9: Quality control measures for swertisin involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].

Q10: Are there any specific challenges in isolating and purifying swertisin?

A10: Isolating and purifying swertisin can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].

Q11: What is the role of chromatographic techniques in swertisin research?

A11: Chromatographic techniques are essential for isolating, purifying, and analyzing swertisin. They enable the separation of swertisin from complex plant matrices and the identification and quantification of its metabolites [, , ].

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